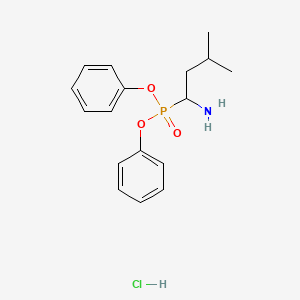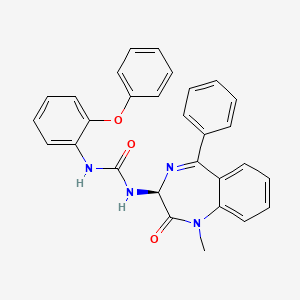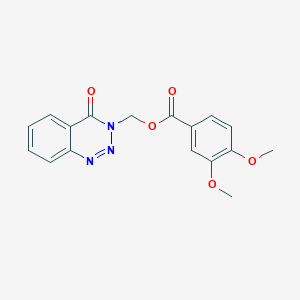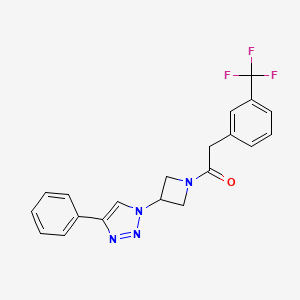
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride, commonly known as DMMPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a phosphonate derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Condensing Agent for Synthesis : Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a related compound, is a valuable condensing agent used in the synthesis of amides, esters, peptides, and β-lactams from β-amino acids (Ueda & Mori, 1992).
Dyeing Polyester Fabrics : Diphenyl phosphonate derivatives have been utilized in the synthesis of azo dyes for dyeing polyester fabrics, highlighting their application in textile chemistry (Abdel-megeed et al., 2013).
Catalytic Synthesis : Lewis acid-catalyzed synthesis of N-protected diphenyl 1-aminoalkylphosphonates demonstrates the use of diphenyl phosphonates in catalytic chemical reactions (Veken et al., 2004).
Biomedical Applications
Induction of Apoptosis in Cancer Cell Lines : α-Aminoalkylphosphonates, including diphenyl 1-(N-benzyloxycarbonylamino)-1-(4-amidinophenyl)methanephosphonate hydrochloride, are potent inducers of apoptosis in tumor cell lines, suggesting potential in cancer research (Drąg et al., 2005).
Antimicrobial and Anticancer Activities : Synthesized diphenyl phosphonates have shown significant antimicrobial and anticancer activities, indicating their potential as therapeutic agents (Abdel-megeed et al., 2012).
Inhibitors of Prostate-Specific Antigen : Diphenyl α-aminoalkylphosphonates have been studied as potent inhibitors of prostate-specific antigen, offering potential in the treatment of prostate cancer (Kojtari et al., 2014).
Material Science and Industrial Applications
Corrosion Inhibition : α-Aminophosphonates, similar to diphenyl 1-amino-3-methylbutylphosphonate hydrochloride, have been used as corrosion inhibitors in industrial processes, particularly in steel treatment (Gupta et al., 2017).
Functionalized Polymers : Phosphonate derivatives have been incorporated into polymers, such as poly[aryloxyphosphazenes], for potential use in fuel cells, highlighting their versatility in material science (Allcock et al., 2002).
Eigenschaften
IUPAC Name |
1-diphenoxyphosphoryl-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P.ClH/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16;/h3-12,14,17H,13,18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGVKCVQNBDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)
![3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2469418.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)

![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)